N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound featuring a fused furochromenone core substituted with methyl groups at positions 3 and 5, a ketone at position 7, and a propanamide side chain at position 4. The amide nitrogen is further substituted with a cyclohexyl group. The compound’s molecular formula is C₂₃H₂₅NO₄ (molecular weight: 391.45 g/mol), and its IUPAC name reflects the intricate arrangement of functional groups.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C22H25NO4/c1-13-12-26-19-11-20-18(10-17(13)19)14(2)16(22(25)27-20)8-9-21(24)23-15-6-4-3-5-7-15/h10-12,15H,3-9H2,1-2H3,(H,23,24) |
InChI Key |
VRCPTQINQLRHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene ring system.
Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, often using cyclohexylamine as the nucleophile.
Attachment of the propanamide side chain: This step involves the reaction of the furochromene intermediate with a suitable propanoyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furochromene core or the propanamide side chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclohexylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and reported biological activities.
Structural Analogues and Substituent Effects
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Bulky substituents (e.g., cyclohexyl, 2-chlorobenzyl) may resist oxidative metabolism better than smaller groups (propyl), as evidenced by prolonged half-life in hepatic microsome assays for similar compounds .
- Binding Affinity : The imidazole derivative (NFP) shows stronger interactions with Cathepsin L (XP score: -9.2 kcal/mol) compared to the target compound (predicted score: -8.5 kcal/mol), likely due to hydrogen bonding with the imidazole ring .
Biological Activity
N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furochromene structure which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds similar to this compound may act on G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. For instance, GPCRs are involved in mediating responses to hormones and neurotransmitters, impacting numerous physiological processes .
Anticancer Activity
Several studies have highlighted the anticancer potential of furochromene derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Inhibits proliferation |
| A549 (Lung Cancer) | 18.5 | Causes cell cycle arrest |
Antibacterial Activity
The compound also exhibits antibacterial properties. Studies indicate that this compound effectively inhibits the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibits growth |
| Escherichia coli | 64 µg/mL | Bacteriostatic effect |
| Pseudomonas aeruginosa | 128 µg/mL | Moderate inhibition |
Case Studies
- Case Study on Anticancer Effects : A study conducted by evaluated the effects of N-cyclohexyl derivatives on tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to the control group.
- Antibacterial Efficacy Study : Another research effort focused on the antibacterial properties against multi-drug resistant strains. The results indicated that N-cyclohexyl derivatives could serve as potential leads for developing new antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
